[2-(Azepan-1-yl)-5-nitrophenyl](4-chlorophenyl)methanone
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Overview
Description
1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-chlorobenzoyl and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through ring expansion reactions of smaller cyclic compounds or through cyclization reactions involving linear precursors.
Introduction of Substituents: The 4-chlorobenzoyl and 4-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the azepane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Halogenated derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Azepine: Another seven-membered heterocyclic compound with different substituents.
Azepinone: A related compound with a carbonyl group in the ring.
Benzazepine: A benzene-fused azepane ring with distinct properties.
Uniqueness: 1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other azepane derivatives .
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
[2-(azepan-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-5-14(6-8-15)19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2 |
InChI Key |
ABIYOALQIDSJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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